(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea, more commonly known as EC5026, is a potent, orally active, slow-tight binding, transition-state mimic inhibitor of soluble epoxide hydrolase (sEH) [, ]. It exhibits inhibitory activity at picomolar concentrations []. EC5026 is being explored in scientific research for its potential in resolving inflammation and treating neuropathic pain as a non-addictive alternative to opioids [, ]. This compound functions by stabilizing epoxides of polyunsaturated fatty acids (EpFA) within the cytochrome P450 branch of the arachidonate cascade []. These EpFA act as natural mediators, reducing pain, resolving inflammation, and maintaining stable blood pressure [].
While specific details on the synthesis of EC5026 are limited within the provided literature, its development involved extensive synthesis and optimization processes []. This optimization involved creating a series of soluble epoxide hydrolase inhibitors (sEHIs) incorporating adamantyl or phenyl moieties, similar to clinical candidates AR9281 or EC5026 []. This process led to the identification of benzohomoadamantane as a promising scaffold for novel sEHIs, including EC5026 [].
EC5026 exerts its effects by inhibiting soluble epoxide hydrolase (sEH) [, ]. This enzyme typically degrades epoxides of polyunsaturated fatty acids (EpFA), which are natural mediators involved in reducing pain, resolving inflammation, and regulating blood pressure []. By inhibiting sEH, EC5026 increases EpFA levels in vivo []. This increase in EpFA contributes to the resolution of inflammation and potentially shifts endoplasmic reticulum stress away from promoting cellular senescence and inflammation, towards cell survival and homeostasis [].
7.1. Neuropathic Pain Management: EC5026 demonstrates potential as a non-addictive analgesic for treating neuropathic pain [, , ]. Studies show its efficacy in preclinical models of chemotherapy-induced peripheral neuropathy (CIPN), a debilitating side effect of chemotherapy [, ]. EC5026 provided dose-dependent pain relief in various CIPN models, including those induced by platinum-based drugs, taxanes, and vinca alkaloids []. Notably, it achieved this analgesia without the adverse effects commonly associated with other analgesic classes [].
7.2. Cancer Cachexia Prevention: Research suggests that EC5026 may prevent or reverse cancer cachexia, a complex syndrome characterized by muscle wasting and inflammation []. In murine models of pancreatic and prostate cancer, EC5026 delayed the onset of cachexia and extended survival []. It achieved this by counter-regulating the expression of sEH, reducing pro-inflammatory eicosanoids, and stimulating an increase in T lymphocytes [].
7.3. Acute Pancreatitis Treatment: Studies in murine models of cerulein-induced acute pancreatitis demonstrate the therapeutic potential of EC5026 []. Administering EC5026 improved the health status of the animals and reduced pancreatic damage, highlighting its anti-inflammatory effects in this context [].
7.4. Type 1 Diabetes: While research is preliminary, studies suggest that the mechanism of action of EC5026, specifically its impact on eicosanoid signaling pathways, could hold potential in addressing Type 1 Diabetes []. Targeting these pathways with compounds like EC5026 may offer new avenues for modulating the immune response associated with this disease [].
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1